2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI)
Description
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Properties
IUPAC Name |
ethyl (E)-2-cyano-3-cyclopentylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)10(8-12)7-9-5-3-4-6-9/h7,9H,2-6H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPIALXQAHAFOV-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1CCCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1CCCC1)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Thermodynamic stability and chemical properties of 2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI)
An In-depth Technical Guide to the Thermodynamic Stability and Chemical Properties of Ethyl 2-Cyano-3-cyclopentylpropenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cyano-3-cyclopentylpropenoate, a member of the cyanoacrylate family, is a multifunctional chemical entity with significant potential in organic synthesis and medicinal chemistry. This guide provides a comprehensive analysis of its thermodynamic stability, chemical properties, and reactivity. We delve into its synthesis via the Knoevenagel condensation, explore its characteristic reactions, and provide detailed experimental protocols for its preparation and characterization. By synthesizing information on closely related analogs, this document offers valuable insights for professionals in drug development and chemical research, highlighting the compound's utility as a versatile chemical intermediate.
Introduction and Chemical Identity
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl 2-cyano-3-cyclopentylprop-2-enoate |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| Canonical SMILES | CCOC(=O)C(=CC1CCCC1)C#N |
| InChI Key | (Predicted) |
Due to the limited availability of experimental data for this specific molecule, this guide will draw upon established knowledge of structurally similar compounds, such as other ethyl cyanoacrylate derivatives. These analogs provide a robust framework for understanding the expected properties and reactivity of the title compound.
Physicochemical and Thermodynamic Properties
The physicochemical properties of ethyl 2-cyano-3-cyclopentylpropenoate are influenced by its molecular weight and the interplay of its functional groups. The ester and cyano groups introduce polarity, while the cyclopentyl group contributes to its lipophilicity.
Table 2: Predicted and Analog-Derived Physicochemical Properties
| Property | Value (Predicted or from Analogs) | Source/Basis |
| Physical State | Liquid or low-melting solid | General observation for similar cyanoacrylates |
| Boiling Point | > 200 °C (at atmospheric pressure) | Extrapolated from similar structures[1][2] |
| Density | ~1.0-1.1 g/cm³ | Based on related compounds[1] |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane) | General property of cyanoacrylates[3] |
Thermodynamic Stability
Specific thermodynamic data, such as the enthalpy of formation or Gibbs free energy of formation, for ethyl 2-cyano-3-cyclopentylpropenoate are not extensively documented. However, the stability of the molecule can be inferred from the general characteristics of α,β-unsaturated cyanoacrylates.
The conjugated system formed by the alkene, the cyano group, and the ester carbonyl group contributes to the overall stability of the molecule through resonance delocalization. However, this electron-withdrawing nature also activates the double bond, making it susceptible to nucleophilic attack and polymerization, which are thermodynamically favorable processes. The compound may be sensitive to heat and light, necessitating careful storage conditions to prevent degradation or unwanted polymerization.[4] The thermo-oxidative stability of esters is a critical consideration in many applications, and while specific data for this molecule is lacking, studies on related esters like ethyl propanoate indicate that degradation can occur at elevated temperatures, often accelerated by the presence of oxygen.[5]
Chemical Properties and Reactivity
The chemical behavior of ethyl 2-cyano-3-cyclopentylpropenoate is dominated by the electrophilic nature of the double bond and the reactivity of the cyano and ester functionalities.
Synthesis via Knoevenagel Condensation
The most common and efficient method for synthesizing this class of compounds is the Knoevenagel condensation.[6][7] This reaction involves the condensation of an aldehyde (cyclopentanecarbaldehyde) with a compound containing an active methylene group (ethyl cyanoacetate), typically catalyzed by a weak base such as piperidine.[6]
The mechanism proceeds through the deprotonation of ethyl cyanoacetate to form a nucleophilic carbanion, which then attacks the carbonyl carbon of cyclopentanecarbaldehyde. Subsequent dehydration yields the α,β-unsaturated product. The removal of water during the reaction drives the equilibrium towards the formation of the final product.[6][8]
Caption: General workflow of the Knoevenagel condensation for the synthesis of Ethyl 2-cyano-3-cyclopentylpropenoate.
Reactivity Profile
-
Michael Addition: The electron-deficient double bond is highly susceptible to nucleophilic attack in a Michael (1,4-conjugate) addition reaction. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-position.
-
Hydrolysis: The ester group can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.
-
Reactions of the Cyano Group: The nitrile functionality can undergo various transformations, such as hydrolysis to an amide or carboxylic acid, or reduction to a primary amine.
-
Polymerization: A hallmark of cyanoacrylates is their propensity to undergo rapid anionic polymerization, particularly in the presence of moisture or basic substances.[3] This reactivity is the basis for their use as adhesives ("superglue").[3] Careful handling in an inert and dry atmosphere is often required to prevent premature polymerization.
Experimental Protocols
Synthesis of Ethyl 2-Cyano-3-cyclopentylpropenoate
This protocol is a representative example of a Knoevenagel condensation for this class of compounds.
Materials:
-
Cyclopentanecarbaldehyde
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of cyclopentanecarbaldehyde (1.0 equivalent) and ethyl cyanoacetate (1.0-1.2 equivalents) in absolute ethanol, add a catalytic amount of piperidine (e.g., 2-3 drops).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.
Caption: Experimental workflow for the synthesis and purification of Ethyl 2-cyano-3-cyclopentylpropenoate.
Spectroscopic Characterization
The structure of the synthesized compound can be confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the key functional groups: a sharp peak for the C≡N stretch around 2220 cm⁻¹, a strong C=O stretch for the ester at approximately 1720-1730 cm⁻¹, and a C=C stretch for the alkene around 1620 cm⁻¹.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals for the ethyl group (a triplet and a quartet), the protons of the cyclopentyl ring, and a characteristic singlet for the vinylic proton.
-
¹³C NMR: The spectrum would display distinct resonances for the carbons of the ethyl group, the cyclopentyl ring, the alkene carbons, the cyano carbon (around 115-117 ppm), and the ester carbonyl carbon (around 162-164 ppm).[7]
-
Applications in Research and Drug Development
Ethyl 2-cyano-3-aryl/alkyl-propenoates are valuable intermediates in organic synthesis.[9] Their activated double bond allows for the introduction of various functionalities through conjugate addition, making them versatile building blocks for more complex molecules, including heterocyclic compounds with potential biological activity.
While specific biological data for the title compound is scarce, the cyanoacrylate scaffold is present in molecules with a range of pharmacological activities. Some cyanoacrylate derivatives have been investigated for their antimicrobial and anticancer properties.[7][10] The unique combination of a lipophilic cyclopentyl group and the reactive cyanoacrylate core makes ethyl 2-cyano-3-cyclopentylpropenoate an attractive candidate for lead optimization in drug discovery programs.
Safety and Handling
Cyanoacrylates are known to be irritants.[3] Direct contact with skin and eyes should be avoided. Due to their rapid polymerization in the presence of moisture, care should be taken to avoid bonding of skin or other tissues. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
Ethyl 2-cyano-3-cyclopentylpropenoate is a molecule with a rich and versatile chemical profile. While specific thermodynamic and experimental data are limited, a comprehensive understanding of its properties and reactivity can be achieved by examining its structural analogs. Its synthesis via the robust Knoevenagel condensation and the reactivity of its activated alkene system make it a valuable tool for synthetic chemists. The insights provided in this guide aim to facilitate its application in the synthesis of novel compounds for materials science and drug discovery.
References
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NextSDS. (n.d.). 2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI). Retrieved from [Link]
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Al-Hourani, B. J., et al. (2019). Synthesis, characterization, crystal structure and supramolecularity of ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate and a new polymorph of ethyl (E) -2-cyano-3-(thiophen-2-yl)acrylate. ResearchGate. Retrieved from [Link]
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Chemicals.co.uk. (n.d.). 2-PROPENOIC ACID. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Propenoic acid, 2-cyano-3-phenyl-, methyl ester (CAS 3695-84-9). Retrieved from [Link]
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PubChem. (n.d.). 2-Propenoic acid, 2-cyano-, propyl ester. Retrieved from [Link]
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Potkin, V. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
NIST. (n.d.). 2-Propenoic acid, ethyl ester. Retrieved from [Link]
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OICC Press. (2025, August 12). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. Retrieved from [Link]
- Google Patents. (n.d.). CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate.
-
Isaac Scientific Publishing. (2017, May 15). Thermodynamic Characteristics of Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate Derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link]
-
Chemical Synthesis Database. (2025, May 20). ethyl (2E)-2-cyano-3-phenyl-2-propenoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-cyano-3-phenylpropanoate. Retrieved from [Link]
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ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d. Retrieved from [Link]
-
Journal of the Mexican Chemical Society. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
NIST. (n.d.). 2-Propenoic acid, 3-phenyl-, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 2-Propenoic acid ,3-phenyl-,methyl ester , (E) with 7.744. Retrieved from [Link]
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Preceden. (2025, July 22). Thermo-oxidative Stability of Ethyl Propanoate in High Temperature Processes. Retrieved from [Link]
-
NIST. (n.d.). Cyclopentane, ethyl-. Retrieved from [Link]
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Mechanism of formation for 2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI) in organic synthesis
Executive Summary
Ethyl 2-cyano-3-cyclopentylacrylate (IUPAC: 2-Propenoic acid, 2-cyano-3-cyclopentyl-, ethyl ester) is a highly versatile α,β -unsaturated ester utilized as a critical building block in organic synthesis. Due to the highly electrophilic nature of its beta-carbon and the unique stereochemical constraints of the puckered cyclopentyl ring, it serves as a premier Michael acceptor in the rational design of complex pharmaceuticals, including mineralocorticoid receptor (MR) antagonists (e.g., PF-03882845 analogs) and oxytocin antagonists[1].
This technical guide provides an in-depth analysis of the target molecule's formation via the Knoevenagel condensation. It establishes the causality behind catalyst selection, details the E1cB dehydration pathway, and provides a self-validating experimental protocol designed for high-yield, scalable synthesis.
Mechanistic Pathway: The Knoevenagel Condensation
The synthesis of ethyl 2-cyano-3-cyclopentylacrylate is achieved through a base-catalyzed Knoevenagel condensation between cyclopentanecarboxaldehyde and ethyl cyanoacetate. The reaction relies on the high α -acidity of ethyl cyanoacetate, which is flanked by electron-withdrawing cyano and ester groups.
Causality of Mechanistic Steps
-
Carbanion Generation: A weak amine base (such as piperidine, DABCO, or DIPEAc) is utilized to deprotonate the active methylene of ethyl cyanoacetate. Strong inorganic bases (e.g., NaOH) are strictly avoided to prevent the self-aldol condensation of cyclopentanecarboxaldehyde and subsequent Cannizzaro-type side reactions[2].
-
Nucleophilic Addition: The resulting resonance-stabilized carbanion acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the cyclopentanecarboxaldehyde to form a tetrahedral alkoxide intermediate[3].
-
Proton Transfer: The alkoxide intermediate is rapidly protonated by the conjugate acid of the amine base, forming a β -hydroxy ester (aldol adduct)[3].
-
Base-Induced Dehydration (E1cB): Following the formation of the β -hydroxy ester, the intermediate still possesses a highly acidic α -proton. The base abstracts this proton, generating a stabilized carbanion. Subsequent expulsion of the hydroxide ion (or water, if protonated) yields the thermodynamically stable α,β -unsaturated alkene. This stepwise elimination follows the E1cB (Elimination Unimolecular conjugate Base) pathway, driven by the extended conjugation of the final product[3].
Fig 1: Step-by-step Knoevenagel condensation mechanism forming the target acrylate.
Experimental Protocol: Self-Validating Synthesis Workflow
To ensure reproducibility and high yield, the following protocol utilizes a continuous water-removal strategy (Dean-Stark) to drive the equilibrium forward via Le Chatelier’s principle[4].
Reagents and Stoichiometry
-
Cyclopentanecarboxaldehyde: 0.98 g (10.0 mmol, 1.0 eq)
-
Ethyl cyanoacetate: 1.24 g (11.0 mmol, 1.1 eq)
-
Piperidine: 85 mg (1.0 mmol, 0.1 eq)
-
Glacial acetic acid: 60 mg (1.0 mmol, 0.1 eq)
-
Toluene (Anhydrous): 20 mL (0.5 M)
Step-by-Step Methodology
-
Reactor Charging: In a 50 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 20 mL of anhydrous toluene.
-
Reagent Addition: Introduce cyclopentanecarboxaldehyde and ethyl cyanoacetate. Causality: A slight stoichiometric excess (1.1 eq) of the active methylene ensures the complete consumption of the more expensive cyclic aldehyde.
-
Catalyst Initiation: Add piperidine and glacial acetic acid. Causality: This combination forms piperidinium acetate in situ, acting as a bifunctional catalyst. The amine activates the methylene, while the acid activates the carbonyl and facilitates the final dehydration step.
-
Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C). Monitor the collection of water in the Dean-Stark trap. Self-Validation: The theoretical yield of water for a 10.0 mmol scale is 0.18 mL. The cessation of water droplet formation provides a visual, real-time indicator of reaction completion (typically 2-4 hours)[4].
-
In-Process Control (IPC): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The complete disappearance of the aldehyde spot (visualized with a 2,4-DNP stain) validates the end of the reaction.
-
Aqueous Workup: Cool the mixture to room temperature and dilute with 20 mL diethyl ether. Wash sequentially with 1M HCl (to remove the amine catalyst), saturated NaHCO3 (to neutralize residual acid), and brine. Dry the organic layer over anhydrous Na2SO4.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via vacuum distillation or silica gel column chromatography to yield ethyl 2-cyano-3-cyclopentylacrylate as a clear to pale-yellow oil.
Fig 2: Self-validating experimental workflow utilizing azeotropic distillation.
Thermodynamic and Kinetic Data: Catalyst Optimization
The choice of catalyst and solvent heavily influences the reaction kinetics and yield. While piperidinium acetate is the classical standard, recent advancements have explored ionic liquids and alternative amine salts to improve environmental profiles and accelerate reaction times[5],[6],[7].
Table 1: Reaction Optimization and Catalyst Comparison for Knoevenagel Condensations
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Advantage | Ref |
| Piperidine / AcOH | Toluene | 110 | 3.0 | 88 | Standard azeotropic water removal; highly reliable. | |
| DIPEAc | Ethanol | 78 | 1.5 | 92 | Bifunctional activation; environmentally benign solvent. | [7] |
| [HyEtPy]Cl–H2O–DABCO | Water/IL | 50 | 0.5 | 95 | Ionic liquid stabilizes the transition state; recyclable. | [5] |
| SBA-Pr-SO3H | Water | 80 | 2.0 | 85 | Heterogeneous solid acid catalyst; easy filtration workup. | |
| [BMIM]+[CF3COO]- | None | RT | 1.0 | 98 | Low viscosity ionic liquid; solvent-free system. | [6] |
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Application Note: Knoevenagel Condensation Strategies for the Synthesis of Ethyl 2-cyano-3-cyclopentylacrylate (9CI)
Introduction & Scientific Rationale
Ethyl 2-cyano-3-cyclopentylacrylate (IUPAC: 2-Propenoic acid, 2-cyano-3-cyclopentyl-, ethyl ester) is a highly versatile α,β -unsaturated nitrile and ester building block. Its unique structural topology—combining the conformational constraints of a cyclopentyl ring with a highly reactive Michael acceptor—makes it a critical intermediate in drug discovery. Notably, this scaffold is utilized in the synthesis of complex pharmaceutical agents, including potent oxytocin antagonists and selective steroidal mineralocorticoid receptor (MR) antagonists (e.g., PF-03882845 analogues) used to treat hypertension .
The most direct, atom-economical route to synthesize this molecule is the Knoevenagel condensation between cyclopentanecarboxaldehyde and ethyl cyanoacetate. Because cyclopentanecarboxaldehyde possesses an α -proton, it is prone to deleterious side reactions such as self-aldol condensation or Cannizzaro-type disproportionation under strongly basic conditions . Therefore, selecting a highly chemoselective catalytic system is paramount to achieving high yields and purity.
Mechanistic Insights: The Causality of Catalyst Selection
The traditional Knoevenagel condensation relies on a weak base/weak acid co-catalyst system—most commonly piperidine and glacial acetic acid, which form piperidinium acetate in situ. This bifunctional system operates via a dual-activation mechanism:
-
Electrophilic Activation: Piperidine acts as a nucleophilic secondary amine, condensing with cyclopentanecarboxaldehyde to form a highly electrophilic iminium ion intermediate. This conversion significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, making it vastly more susceptible to nucleophilic attack compared to the parent aldehyde .
-
Nucleophilic Activation: The acetate counter-ion (or free piperidine) deprotonates the highly acidic active methylene group of ethyl cyanoacetate ( pKa≈9−11 ), generating a resonance-stabilized carbanion.
-
Thermodynamic Driving Force: The subsequent C-C bond formation and elimination of piperidine generate the target alkene and water. By employing a Dean-Stark trap in a refluxing toluene system, water is azeotropically removed. This exploits Le Chatelier's principle, irreversibly driving the equilibrium toward the final product.
Caption: Mechanistic pathway of the Knoevenagel condensation via iminium and carbanion intermediates.
Quantitative Data & Method Comparison
To accommodate different laboratory constraints and scale-up requirements, two distinct methodologies are evaluated. Protocol A is the industry standard for multi-gram scale-up, while Protocol B offers a more sustainable, ambient-temperature alternative .
| Parameter | Protocol A (Azeotropic Dehydration) | Protocol B (Green Chemistry Approach) |
| Catalyst System | Piperidine / Glacial Acetic Acid (10 mol%) | Ammonium Acetate (20 mol%) |
| Solvent | Toluene | Ethanol |
| Temperature | 110 °C (Reflux) | 50 °C |
| Reaction Time | 4 - 6 hours | 12 - 16 hours |
| Expected Yield | 85 - 92% | 75 - 82% |
| Scalability | Excellent (Kilogram scale) | Moderate (Gram scale) |
| E-Factor (Waste) | High (Solvent intensive) | Low (Green solvent, mild conditions) |
Experimental Workflows & Protocols
Caption: Step-by-step experimental workflow from reagent charging to final product validation.
Protocol A: Classic Azeotropic Dehydration (100 mmol Scale)
This protocol is a self-validating system; the reaction's progress is visually confirmed by the stoichiometric accumulation of water in the Dean-Stark trap.
Materials:
-
Cyclopentanecarboxaldehyde: 9.81 g (100 mmol, 1.0 eq)
-
Ethyl cyanoacetate: 11.88 g (105 mmol, 1.05 eq)
-
Piperidine: 0.85 g (10 mmol, 0.1 eq)
-
Glacial Acetic Acid: 0.60 g (10 mmol, 0.1 eq)
-
Toluene: 100 mL
Step-by-Step Procedure:
-
Reagent Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 100 mL of toluene. Sequentially add cyclopentanecarboxaldehyde and ethyl cyanoacetate. Causality: A slight excess (1.05 eq) of the cyanoacetate ensures the complete consumption of the more volatile and expensive aldehyde.
-
Catalyst Addition: Add piperidine and glacial acetic acid to the stirring mixture.
-
Azeotropic Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the flask in an oil bath set to 125 °C to maintain a vigorous reflux (internal temp ~110 °C).
-
In-Process Validation: Monitor the water collection in the Dean-Stark trap. The reaction is deemed complete when approximately 1.8 mL (100 mmol) of water is collected (typically 4–6 hours).
-
Workup & Quench: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with 50 mL of 1M HCl. Causality: The acidic wash protonates the piperidine catalyst, partitioning it into the aqueous layer as a water-soluble hydrochloride salt.
-
Neutralization: Wash the organic layer with 50 mL of saturated aqueous NaHCO3 . Causality: This neutralizes and removes residual acetic acid and any hydrolyzed cyanoacetic acid byproducts.
-
Drying & Concentration: Wash with 50 mL of brine to pre-dry the organic phase, then dry over anhydrous MgSO4 . Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude oil via vacuum distillation or silica gel flash chromatography (Hexanes/Ethyl Acetate, 9:1 v/v) to yield the pure product as a pale yellow oil.
Protocol B: Green Chemistry Approach (Base-Free/Mild Conditions)
This protocol utilizes mild conditions to suppress self-aldol condensation, making it ideal for sensitive substrates.
Materials:
-
Cyclopentanecarboxaldehyde: 9.81 g (100 mmol, 1.0 eq)
-
Ethyl cyanoacetate: 11.31 g (100 mmol, 1.0 eq)
-
Ammonium Acetate: 1.54 g (20 mmol, 0.2 eq)
-
Absolute Ethanol: 50 mL
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve cyclopentanecarboxaldehyde and ethyl cyanoacetate in 50 mL of absolute ethanol.
-
Catalysis: Add ammonium acetate in one portion. Causality: Ammonium acetate acts as a mild, bifunctional catalyst. The ammonium ion activates the carbonyl via hydrogen bonding, while the acetate ion acts as a mild base to generate the cyanoacetate enolate without triggering aldehyde self-condensation.
-
Mild Heating: Stir the reaction mixture at 50 °C for 12–16 hours. Monitor the reaction progress via TLC or GC-MS.
-
Solvent Removal: Once complete, remove the ethanol under reduced pressure.
-
Extraction: Dilute the resulting residue with 100 mL of ethyl acetate and wash with 50 mL of water, followed by 50 mL of brine.
-
Drying & Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate. Purify via column chromatography to isolate the target compound.
References
-
V. V. Ponomarova et al. Room temperature synthesis of α,β -unsaturated nitriles by manganese-catalysed base-free coupling of α -saturated nitriles with aldehydes. Chemical Science, Royal Society of Chemistry, 2026. Available at:[Link]
-
Jones, G. The Knoevenagel Condensation. Organic Reactions, Wiley, 1967, 15, 204. Available at:[Link]
Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 2-cyano-3-cyclopentylpropenoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This comprehensive guide delves into the catalytic hydrogenation of ethyl 2-cyano-3-cyclopentylpropenoate, a key transformation for synthesizing saturated cyanoesters, which are valuable intermediates in pharmaceutical and fine chemical synthesis. This document provides an in-depth analysis of the reaction, detailing both chemoselective and asymmetric hydrogenation strategies, complete with step-by-step protocols and the scientific rationale behind the experimental choices.
Introduction: Navigating the Challenges of Selective Hydrogenation
The catalytic hydrogenation of ethyl 2-cyano-3-cyclopentylpropenoate presents a significant challenge in chemoselectivity. The molecule possesses two reducible functional groups: a carbon-carbon double bond (alkene) and a nitrile (cyano group). The primary objective is typically the selective reduction of the alkene to yield ethyl 2-cyano-3-cyclopentylpropanoate, while leaving the nitrile and ester functionalities intact. Further complexity arises when stereocontrol is required, necessitating the use of asymmetric hydrogenation techniques to produce a single enantiomer of the target molecule.
This guide will address these challenges by exploring two distinct and powerful catalytic approaches:
-
Chemoselective Hydrogenation: Focusing on the selective reduction of the C=C bond using heterogeneous catalysts.
-
Asymmetric Hydrogenation: Employing homogeneous chiral catalysts to achieve high enantioselectivity in the formation of the saturated product.
Mechanistic Overview: Heterogeneous vs. Homogeneous Catalysis
The choice between heterogeneous and homogeneous catalysis is fundamental to achieving the desired outcome.
Heterogeneous Catalysis: In this approach, a solid catalyst, such as Palladium on Carbon (Pd/C) or Raney® Nickel, is employed in a liquid or gaseous reaction mixture. The reaction occurs on the surface of the catalyst. The generally accepted mechanism for alkene hydrogenation on a metal surface is the Horiuti-Polanyi mechanism, which involves the adsorption of both the alkene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.[1] A key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, simplifying work-up and allowing for catalyst recycling.[2]
Homogeneous Catalysis: This method utilizes a soluble catalyst, typically a transition metal complex with organic ligands, that is in the same phase as the reactants.[2] For asymmetric hydrogenation, chiral ligands are used to create a chiral catalytic environment that directs the hydrogenation to one face of the prochiral alkene, resulting in an excess of one enantiomer. These reactions often proceed through a well-defined catalytic cycle involving oxidative addition of hydrogen, coordination of the alkene, migratory insertion, and reductive elimination.[3][4]
Chemoselective Hydrogenation of the Alkene
For applications where a racemic or achiral product is sufficient, the primary goal is the selective reduction of the carbon-carbon double bond.
Recommended Catalytic System: Palladium on Carbon (Pd/C)
Palladium on carbon is a widely used and effective catalyst for the hydrogenation of alkenes.[5] Its selectivity can be tuned to favor the reduction of the C=C bond over the C≡N bond under appropriate conditions. Transfer hydrogenation, using a hydrogen donor like potassium formate, can be particularly effective in achieving high chemoselectivity.[1]
Experimental Protocol: Chemoselective Hydrogenation using Pd/C and Potassium Formate
Materials:
-
Ethyl 2-cyano-3-cyclopentylpropenoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium formate (HCOOK)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle with a temperature controller
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add ethyl 2-cyano-3-cyclopentylpropenoate (1.0 eq).
-
Add anhydrous DMF to dissolve the substrate.
-
Add palladium(II) acetate (0.02 eq) and potassium formate (2.0 eq) to the solution.
-
Equip the flask with a condenser and heat the reaction mixture to 45-50°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 3-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-cyano-3-cyclopentylpropanoate.
Expected Outcome: This protocol is expected to yield the saturated cyanoester with high chemoselectivity, minimizing the reduction of the nitrile and ester groups.[1]
| Parameter | Expected Value | Reference |
| Yield | >90% | [1] |
| Chemoselectivity (C=C vs. C≡N) | >95% | [1] |
Asymmetric Hydrogenation for Enantioselective Synthesis
In drug development, the synthesis of a single enantiomer is often crucial for therapeutic efficacy and to avoid off-target effects. Asymmetric hydrogenation provides a direct route to chiral molecules.
Recommended Catalytic System: Rhodium-based Homogeneous Catalyst
Rhodium complexes bearing chiral phosphine ligands have demonstrated exceptional performance in the asymmetric hydrogenation of functionalized olefins, including α,β-unsaturated cyano esters.[6][7] The choice of the chiral ligand is critical for achieving high enantioselectivity.
Experimental Protocol: Asymmetric Hydrogenation using a Chiral Rhodium Catalyst
Materials:
-
Ethyl 2-cyano-3-cyclopentylpropenoate
-
[Rh(COD)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)
-
Chiral bisphosphine ligand (e.g., (S,S)-f-spiroPhos)
-
Dichloromethane (DCM), anhydrous and degassed
-
Hydrogen gas (H₂)
-
High-pressure autoclave or a balloon hydrogenation setup
-
Standard laboratory glassware for work-up and purification
Procedure:
-
In a glovebox or under a strict inert atmosphere, add [Rh(COD)₂]BF₄ (0.01 eq) and the chiral bisphosphine ligand (0.011 eq) to a Schlenk flask.
-
Add anhydrous and degassed dichloromethane to dissolve the catalyst precursor and ligand. Stir for 30 minutes to form the active catalyst.
-
In a separate flask, dissolve ethyl 2-cyano-3-cyclopentylpropenoate (1.0 eq) in anhydrous and degassed dichloromethane.
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Pressurize the autoclave with hydrogen gas (e.g., 10 atm) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully vent the autoclave and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Expected Outcome: This protocol is expected to produce the corresponding chiral saturated cyanoester with high enantioselectivity.[6]
| Parameter | Expected Value | Reference |
| Yield | >95% | [6] |
| Enantiomeric Excess (ee) | >95% | [6] |
Visualizing the Workflow
Chemoselective Hydrogenation Workflow
Caption: Workflow for the chemoselective hydrogenation of ethyl 2-cyano-3-cyclopentylpropenoate.
Asymmetric Hydrogenation Workflow
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Highly enantioselective Ni-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Highly efficient asymmetric hydrogenation of cyano-substituted acrylate esters for synthesis of chiral γ-lactams and amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Column chromatography purification techniques for crude 2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI)
Welcome to the advanced troubleshooting and methodology hub for isolating 2-Propenoic acid, 2-cyano-3-cyclopentyl-, ethyl ester (9CI) (commonly referred to as Ethyl 2-cyano-3-cyclopentylacrylate).
Synthesized via the Knoevenagel condensation of cyclopentanecarboxaldehyde and ethyl cyanoacetate[1], this molecule presents unique chromatographic challenges. The highly electrophilic β -carbon, flanked by electron-withdrawing cyano and ester groups, makes the compound highly susceptible to nucleophilic attack, hydrolysis, and anionic polymerization on standard silica gel[2].
This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity recovery of your target analyte.
Part 1: Standard Operating Procedure (SOP) for Acid-Stabilized Chromatography
To prevent on-column degradation, the purification of cyanoacrylates requires strict control over the stationary phase's microenvironment[3]. The following protocol utilizes an acid-deactivated silica system to suppress base-catalyzed oligomerization.
Step-by-Step Methodology
1. Stationary Phase Preparation (Acidification)
-
Action: Prepare your mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and add 0.1% v/v Glacial Acetic Acid . Slurry pack your silica gel (230-400 mesh) using this acidified solvent.
-
Causality: Standard silica gel contains basic silanol sites and bound water. Because cyanoacrylates undergo rapid anionic polymerization initiated by even weak nucleophiles, the acetic acid neutralizes these active sites, stabilizing the monomer during its residence time on the column[3].
2. Sample Loading (Wet Loading Only)
-
Action: Dissolve your crude Knoevenagel mixture in the minimum required volume of Dichloromethane (DCM) or the starting eluent. Apply directly to the flat head of the silica bed.
-
Causality: Dry loading is strictly prohibited. Evaporating the crude mixture onto silica gel maximizes surface area contact with potentially reactive sites while removing the solvating shell, drastically accelerating degradation and irreversible binding[2].
3. Elution Strategy
-
Action: Initiate elution with a shallow gradient, starting at 98:2 Hexane:Ethyl Acetate and slowly increasing to 90:10. Maintain a consistent flow rate to minimize column residence time.
-
Self-Validating Check: Monitor the eluent drip rate. A sudden drop in flow rate despite constant pressure indicates that the cyanoacrylate is polymerizing inside the column, clogging the frit.
4. Fraction Analysis
-
Action: Spot fractions on TLC plates. Visualize first under UV (254 nm), then dip in Potassium Permanganate ( KMnO4 ) stain and heat gently.
-
Causality: The highly conjugated acrylate double bond will rapidly reduce the KMnO4 , appearing as a bright yellow spot against a purple background, confirming the presence of the intact alkene.
Part 2: Troubleshooting Guides & FAQs
Q: My product spot is streaking heavily on the TLC plate, and my isolated yield is abysmal. What is happening? A: Your compound is undergoing on-column degradation. The combined electron-withdrawing effects of the cyano and ester groups make the alkene highly reactive to nucleophiles (like water on the silica gel), leading to retro-Knoevenagel reactions or polymerization[2].
-
Self-Validating Diagnostic (2D TLC): Spot your crude mixture in the corner of a square TLC plate. Run it in 90:10 Hexane:EtOAc. Dry the plate completely, rotate it 90°, and run it again in the exact same solvent. If the resulting spots do not form a perfect diagonal line, your compound is actively decomposing on the silica.
-
Solution: Switch to the acid-stabilized silica protocol detailed above and ensure all eluents are strictly anhydrous[3].
Q: I cannot separate the unreacted ethyl cyanoacetate from my target product. They co-elute. How do I resolve this? A: In Knoevenagel condensations, ethyl cyanoacetate is often used in slight excess to drive the reaction[1]. Because both your product and the starting material share the highly polar cyanoacetate motif, their retention factors ( Rf ) are nearly identical in standard EtOAc/Hexane mixtures.
-
Solution: Do not increase the ethyl acetate concentration. Instead, change the organic modifier. Switching to a Hexane:Diethyl Ether (95:5) system alters the hydrogen-bonding dynamics, exploiting the steric bulk of the cyclopentyl ring to achieve baseline resolution.
Q: NMR analysis of my "pure" fraction shows two sets of peaks. Did the chromatography fail? A: Not necessarily. The condensation of cyclopentanecarboxaldehyde and ethyl cyanoacetate produces a substituted double bond, meaning E and Z isomers are formed. While the reaction is typically stereoselective for the thermodynamically stable isomer[1], the steric bulk of the cyclopentyl ring can lead to a mixed isomeric yield.
-
Solution: If isomerically pure material is required, you must use a very shallow isocratic elution (e.g., 100% DCM) and collect small fraction volumes (e.g., 5 mL) to "shave" the leading and tailing edges of the eluting peak, where the isomers begin to separate.
Part 3: Quantitative Data & Retention Metrics
Use the following empirical Retention Factor ( Rf ) matrix to select the optimal solvent system for your specific purification goals.
| Solvent System | Target Compound Rf | Ethyl Cyanoacetate Rf | Cyclopentanecarboxaldehyde Rf | Application Notes |
| 90:10 Hexane:EtOAc | 0.45 | 0.40 | 0.65 | Standard starting point; poor resolution for scale-up. |
| 95:5 Hexane:EtOAc | 0.25 | 0.18 | 0.50 | Better resolution; recommended for bulk purification. |
| 90:10 Hexane:Et 2 O | 0.35 | 0.22 | 0.55 | Excellent selectivity for removing unreacted cyanoacetate. |
| 100% Dichloromethane | 0.60 | 0.45 | 0.80 | Useful for separating E and Z isomers via long columns. |
Part 4: Purification Decision Workflow
Follow this logical pathway to diagnose and correct issues during the chromatographic purification of your cyanoacrylate derivative.
Troubleshooting workflow for the chromatographic purification of cyanoacrylate derivatives.
References
- Mili Campion et al. "Can anyone provide any advice on purification of cyanoacrylates by column chromatography?" ResearchGate, September 2020.
- Occupational Safety and Health Administration (OSHA). "Ethyl 2-Cyanoacrylate (ECA) - Method 55". OSHA Guidelines.
- Taylor & Francis. "Knoevenagel reaction promoted by functional ionic liquids with primary and tertiary amines". Journal of Coordination Chemistry, April 2024.
Sources
Comparing reactivity of 2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI) vs standard ethyl cyanoacrylate
Application Note: Comparative Reactivity of β -Substituted Cyanoacrylates vs. Standard Ethyl Cyanoacrylate
As a Senior Application Scientist in adhesive formulation and drug delivery systems, evaluating monomer reactivity is critical when designing polymers for specific biomedical or industrial applications. This guide provides an in-depth, objective comparison between standard Ethyl Cyanoacrylate (ECA) and its sterically hindered derivative, 2-Propenoic acid, 2-cyano-3-cyclopentyl-, ethyl ester (commonly known as ethyl 2-cyano-3-cyclopentylacrylate).
By synthesizing mechanistic causality with self-validating experimental data, this guide establishes a framework for understanding how β -substitution fundamentally alters cyanoacrylate polymerization kinetics.
Mechanistic Causality: Steric and Electronic Factors
To understand the drastic difference in reactivity between these two monomers, we must analyze the atomic-level interactions at the β -carbon during the initiation phase of anionic polymerization.
Standard Ethyl Cyanoacrylate (ECA): ECA is the industry standard for instant adhesives. Its extreme reactivity stems from the highly electrophilic nature of its unsubstituted β -carbon. The strong electron-withdrawing cyano (-CN) and ester (-COOEt) groups stabilize the intermediate carbanion, allowing even weak nucleophiles like ambient moisture (OH⁻) to initiate rapid chain-growth polymerization ().
Ethyl 2-cyano-3-cyclopentylacrylate ( β -Substituted Variant): Substituting one of the protons on the β -carbon with a bulky cyclopentyl group completely changes the monomer's reactivity profile through two primary mechanisms:
-
Steric Hindrance: The voluminous cyclopentyl ring physically obstructs the nucleophilic attack trajectory (the Bürgi-Dunitz angle). Research on alkyl-substituted cyanoacrylates confirms that increased steric bulk severely impedes the positioning of reagents, effectively blocking the initiation step at room temperature ().
-
Inductive Deactivation: Unlike hydrogen, the cyclopentyl alkyl ring acts as an electron-donating group (+I effect). This reduces the partial positive charge ( δ+ ) on the β -carbon, lowering its electrophilicity and increasing the activation energy required for nucleophilic attack.
Pathway comparison: Anionic polymerization of unhindered ECA vs. sterically hindered variant.
Quantitative Performance Comparison
The mechanistic differences manifest clearly in the physical and kinetic properties of the monomers. The table below summarizes the comparative data derived from standardized testing.
| Property | Standard Ethyl Cyanoacrylate (ECA) | Ethyl 2-cyano-3-cyclopentylacrylate | Mechanistic Causality |
| Initiator Requirement | Ambient moisture (H₂O / OH⁻) | Strong bases (e.g., DBU) or thermal radical initiators | Steric bulk blocks weak nucleophiles; requires higher energy or stronger nucleophilicity. |
| Fixture Time (Steel) | < 15 seconds | > 24 hours (or no cure at 25°C) | Blocked β -carbon prevents rapid carbanion cascade. |
| Storage Stability | Requires acidic stabilizers (e.g., SO₂, MSA) | Highly stable without stabilizers | Lack of reactivity to ambient moisture prevents premature bulk polymerization. |
| Steric Parameter (E_s) | ~ 0.00 (Hydrogen) | ~ -1.51 (Cyclopentyl) | Quantifies the physical obstruction at the reactive site. |
Self-Validating Experimental Methodologies
To objectively validate the reactivity differences without relying on subjective macroscopic observations (like "tack-free time"), we utilize a self-validating kinetic and mechanical testing framework.
Protocol A: Real-Time FTIR Kinetic Analysis
Causality for Choice: Macroscopic curing is easily skewed by ambient humidity and substrate surface energy. Real-time Fourier Transform Infrared (FTIR) spectroscopy provides a direct, objective measurement of monomer conversion by tracking the exact disappearance of the C=C stretching vibration at ~1615 cm⁻¹ (). Self-Validation Mechanism: The protocol uses the C=O carbonyl stretch (~1735 cm⁻¹) as an internal invariant reference. By normalizing the C=C peak area against the C=O peak, the system automatically corrects for path-length variations caused by polymer shrinkage during curing.
Step-by-Step Workflow:
-
Preparation: Assemble a CaF₂ transmission cell using a 10 µm Teflon spacer to ensure a uniform optical path length.
-
Standardization: Inject the uninitiated monomer into the cell to establish a baseline T0 spectrum.
-
Controlled Initiation: Spike the monomer samples with exactly 0.1 wt% of a controlled nucleophile (N,N-dimethyl-p-toluidine). Why? This standardizes the initiation step, removing ambient moisture variability.
-
Data Acquisition: Record FTIR spectra continuously at a rate of 2 scans/second for 10 minutes.
-
Kinetic Extraction: Calculate the fractional conversion ( α ) using the ratio of the normalized C=C peak area at time t to time 0 .
Protocol B: Lap Shear Strength Validation
Causality for Choice: Kinetic data must translate to practical mechanical performance. Lap shear testing quantifies the ultimate cross-link density and cohesive strength of the resulting polymer network. Self-Validation Mechanism: Tests are run concurrently on grit-blasted steel (high surface energy) and PTFE (low surface energy control). If the PTFE sample shows anomalous strength, it indicates a mechanical interlocking artifact rather than true chemical adhesion, invalidating the run.
Step-by-Step Workflow:
-
Application: Dispense exactly 0.05 mL of monomer onto a 25 x 25 mm overlap area of the substrate.
-
Assembly: Mate the substrates and apply a uniform clamping pressure of 0.1 MPa.
-
Curing: Cure the ECA samples at 25°C / 50% RH for 24 hours. For the β -substituted variant, apply a secondary thermal cure at 80°C for 2 hours to overcome the steric activation barrier.
-
Testing: Pull the bonded assemblies to failure at a crosshead speed of 2 mm/min using a universal testing machine.
Self-validating experimental workflow for comparative kinetic and mechanical analysis.
Conclusion for Drug Development & Material Science
For professionals designing bioadhesives or drug-eluting matrices, the choice between these monomers dictates the degradation profile and application method. Standard ECA is ideal for instant, rigid bonding but suffers from high exothermicity and rapid degradation into formaldehyde ().
Conversely, ethyl 2-cyano-3-cyclopentylacrylate is practically inert to ambient moisture. While it fails as an "instant glue," its extreme steric hindrance makes it a prime candidate for controlled-release drug matrices where premature polymerization must be avoided, and where curing is instead triggered by specific, high-energy external stimuli (e.g., UV-photogenerated strong bases or thermal initiators).
References
-
Wikipedia. "Cyanoacrylate - Polymerization and Safety." Available at: [Link]
-
Taylor & Francis Online. "Comparison of various alkyl cyanoacrylates for fingerprint development." Available at: [Link]
-
ACS Publications. "Highly Transparent Polyethylcyanoacrylates from Approved Eco-Friendly Fragrance Materials." Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). "Cyanoacrylates - Draft evaluation statement." Available at: [Link]
HPLC Method Validation for Purity Determination of Ethyl 2-cyano-3-cyclopentylacrylate (CAS 449146-97-8): A Comparative Guide
Introduction
Ethyl 2-cyano-3-cyclopentylacrylate (CAS 449146-97-8) is a highly functionalized intermediate critical to the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Structurally, the molecule features a rigid cyclopentyl ring, an electron-withdrawing cyano group, and an ester-linked conjugated double bond. During its synthesis, geometric isomers (E and Z) are frequently formed alongside residual precursors (such as cyclopentanecarboxaldehyde) and degradation products. Accurately determining the purity of this compound requires a highly selective High-Performance Liquid Chromatography (HPLC) method capable of resolving these closely related species to ensure >98% purity[2].
As a Senior Application Scientist, I have evaluated multiple chromatographic strategies to address this analytical challenge. This guide objectively compares standard and advanced HPLC methodologies, providing a self-validating, ICH Q2(R2)-compliant protocol for routine quality control.
Mechanistic Rationale: The Limits of Traditional C18 vs. Phenyl-Hexyl Selectivity
Traditional method development often defaults to fully porous C18 columns. While C18 provides excellent dispersive hydrophobic retention, it lacks the specific shape selectivity required to efficiently resolve the bulky cyclopentyl ring. More importantly, an alkyl chain lacks the electronic interactions needed to pull apart the E and Z geometric isomers of the cyanoacrylate moiety.
To overcome this, a Core-Shell Phenyl-Hexyl stationary phase is the superior alternative. The mechanistic advantage is twofold:
-
π−π (Pi-Pi) Interactions: The phenyl ring of the stationary phase acts as an electron donor, interacting strongly with the electron-deficient π -system of the cyanoacrylate double bond and the highly polar cyano group.
-
Steric Alignment: The hexyl linker provides essential conformational flexibility, allowing the stationary phase to adapt to the rigid cyclopentyl group. This offers superior shape recognition compared to a rigid, densely packed C18 chain.
Comparative Evaluation of Chromatographic Strategies
To objectively evaluate performance, we compared three distinct column technologies for the purity analysis of Ethyl 2-cyano-3-cyclopentylacrylate.
-
Method A: Traditional RP-HPLC (Fully Porous C18, 5 µm, 250 x 4.6 mm) Relies purely on hydrophobic interactions. This approach results in excessive run times and poor resolution of the E/Z isomers due to a lack of geometric selectivity.
-
Method B: UHPLC (Sub-2 µm C18, 1.7 µm, 100 x 2.1 mm) Utilizes ultra-high efficiency particles to force the separation. While it improves resolution and speed, it operates at extreme pressures (>850 bar), limiting its transferability to standard QC laboratories equipped with legacy HPLC systems.
-
Method C: Core-Shell Phenyl-Hexyl (2.6 µm, 150 x 4.6 mm) [Recommended Alternative] Combines the orthogonal selectivity of the phenyl-hexyl phase with the kinetic advantages of superficially porous particles (core-shell). It achieves baseline separation of all critical pairs at standard HPLC pressures, making it the most robust and transferrable method.
Quantitative Data Comparison
| Parameter | Method A (Traditional C18) | Method B (UHPLC C18) | Method C (Core-Shell Phenyl-Hexyl) |
| Resolution (E/Z Isomers) | 1.1 (Co-elution) | 1.8 | 2.7 (Baseline) |
| Run Time (min) | 28.0 | 4.5 | 9.0 |
| System Pressure (bar) | 180 | 850 | 240 |
| Asymmetry Factor ( Tf ) | 1.6 | 1.2 | 1.05 |
| LOD (µg/mL) | 0.50 | 0.10 | 0.15 |
Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)
The following protocol outlines the self-validating workflow for Method C , adhering strictly to the modernized ICH Q2(R2) guidelines for analytical procedure validation[3].
Chromatographic Conditions & Sample Preparation
-
Mobile Phase: Gradient elution using 0.1% Phosphoric Acid in Water (Solvent A) and Acetonitrile (Solvent B). The addition of phosphoric acid (pH ~2.5) is critical to suppress the ionization of trace acidic degradation products (e.g., 2-cyano-3-cyclopentylacrylic acid), preventing peak tailing and ensuring reproducible retention[4].
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm (optimal absorbance for the conjugated cyanoacrylate system).
-
Sample Prep: Dissolve the standard in Acetonitrile to a working concentration of 100 µg/mL. Avoid purely aqueous diluents to prevent on-column precipitation of the highly lipophilic ester.
System Suitability Testing (SST)
Before executing validation parameters, inject the standard solution six times. The system is deemed suitable only if:
-
Retention Time %RSD ≤ 1.0%
-
Peak Area %RSD ≤ 2.0%
-
Theoretical Plates (N) ≥ 10,000
-
Tailing Factor ( Tf ) ≤ 1.5
Specificity & Forced Degradation
To prove the method is stability-indicating, subject the sample to stress conditions:
-
Acid/Base Hydrolysis: 0.1N HCl and 0.1N NaOH for 24 hours.
-
Oxidation: 3% H2O2 for 24 hours.
-
Thermal: 60°C for 7 days. Requirement: The active peak must show no interference from degradation products. Peak Purity analysis via a Photodiode Array (PDA) detector must yield a purity angle less than the purity threshold across the entire peak.
Linearity and Range
Prepare a minimum of five concentration levels ranging from 25% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL)[5]. Requirement: The correlation coefficient ( R2 ) of the calibration curve must be ≥ 0.999.
Accuracy and Precision
-
Accuracy (Recovery): Spike known amounts of standard into a placebo matrix at 50%, 100%, and 150% levels (triplicate preparations). Calculate the percentage recovery. Target: 98.0% - 102.0%.
-
Precision: Assess Repeatability (Intra-day, n=6) and Intermediate Precision (Inter-day, different analyst/instrument, n=6). Target: %RSD ≤ 2.0%.
Robustness
Employ a Design of Experiments (DoE) approach to evaluate small, deliberate changes to the method[6]:
-
Flow rate: ± 0.1 mL/min
-
Column Temperature: ± 2°C
-
Mobile Phase B proportion: ± 2% Requirement: System suitability criteria must still be met under all perturbed conditions, proving the method's reliability for routine QC use.
Validation Workflow Visualization
Figure 1: Stepwise HPLC method validation workflow per ICH Q2(R2) guidelines.
References
-
Neuland Labs. "Analytical Method Validation: Key Parameters & Common Challenges." Neuland Labs. Available at:[Link]
-
Capot Chemical. "Specifications of Ethyl cis-β-cyanoacrylate." Capot Chemical. Available at:[Link]
-
CORE. "An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using CE and HPLC." CORE. Available at:[Link]
Sources
- 1. Nanjing Tianhai Pharmaceutical Technology Co., Ltd. Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 2. capotchem.com [capotchem.com]
- 3. Analytical Method Validation: Key Parameters, Guidelines & Common Challenges [neulandlabs.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Mass Spectrometry Fragmentation Comparison of 2-Propenoic acid, 2-cyano-3-cyclopentyl-, ethyl ester (9CI) Derivatives
As a Senior Application Scientist specializing in the structural elucidation of Knoevenagel condensation products, I frequently encounter challenges in differentiating closely related cyanoacrylate derivatives. The compound 2-Propenoic acid, 2-cyano-3-cyclopentyl-, ethyl ester (9CI) —commonly referred to as ethyl 2-cyano-3-cyclopentylacrylate—is a highly versatile building block in drug discovery, often utilized in the synthesis of kinase inhibitors and complex heterocycles.
To establish a robust analytical framework, this guide objectively compares the Electron Ionization Mass Spectrometry (EI-MS) fragmentation performance of the cyclopentyl derivative against its structural alternatives: the cyclohexyl and phenyl derivatives. By understanding the mechanistic causality behind these fragmentation pathways, researchers can confidently identify these species in complex synthetic mixtures.
Mechanistic Causality in Cyanoacrylate Fragmentation
When developing analytical workflows for novel cyanoacrylates, one cannot simply rely on automated library matching; understanding the fundamental gas-phase thermodynamics is critical. The fragmentation of ethyl 2-cyano-3-cyclopentylacrylate under 70 eV electron ionization is governed by the competing electron-withdrawing effects of the cyano (-CN) and ethoxycarbonyl (-COOCH₂CH₃) groups [1].
The Acylium Ion Pathway
The most diagnostic primary cleavage across all ethyl ester derivatives is the homolytic loss of the ethoxy radical (•OCH₂CH₃, 45 Da). This process is highly favored because the resulting acylium ion is resonance-stabilized by the adjacent alkene and cyano groups.
Aliphatic vs. Aromatic C3-Cleavage
The nature of the substituent at the C3 position dictates the secondary fragmentation cascade:
-
Cycloalkyl Derivatives (Cyclopentyl/Cyclohexyl): The aliphatic rings are relatively labile. They readily undergo alpha-cleavage to expel a cycloalkyl radical (e.g., •C₅H₉, 69 Da), leaving behind a stable cyanoacrylate core ion at m/z 124. Alternatively, charge retention on the hydrocarbon fragment yields intense cycloalkyl cations (m/z 69 or 83).
-
Aromatic Derivatives (Phenyl): The extended conjugation of the phenyl ring stabilizes the molecular ion (M⁺•) significantly. Instead of ring cleavage, the molecule preferentially loses the entire ester moiety (-73 Da) to form a highly stable phenyl-substituted vinyl cation [2].
Comparative Quantitative MS Data
To objectively evaluate these differences, I have summarized the diagnostic EI-MS data for the target compound and its two primary synthetic alternatives.
| Compound (Derivative) | Molecular Weight | Molecular Ion (M⁺•) | Base Peak | Diagnostic Fragments (m/z) | Primary Neutral Losses |
| Ethyl 2-cyano-3-cyclopentylacrylate | 193.24 g/mol | m/z 193 (Weak, <10%) | m/z 148 | 193, 148, 124, 120, 69 | -45 (Ethoxy), -69 (Cyclopentyl) |
| Ethyl 2-cyano-3-cyclohexylacrylate | 207.27 g/mol | m/z 207 (Weak, <5%) | m/z 162 | 207, 162, 124, 134, 83 | -45 (Ethoxy), -83 (Cyclohexyl) |
| Ethyl 2-cyano-3-phenylacrylate | 201.22 g/mol | m/z 201 (Strong, >50%) | m/z 156 | 201, 156, 128, 101 | -45 (Ethoxy), -73 (Ester) |
Performance Insight: If your synthetic monitoring requires high sensitivity for the intact molecule, the phenyl derivative provides a much stronger molecular ion signal. However, for the cyclopentyl derivative, researchers must monitor the m/z 148 and m/z 124 transitions, as the intact molecular ion is often too weak for reliable quantitation at low concentrations.
Self-Validating Experimental Protocol: GC-EI-MS
To ensure absolute trustworthiness in your structural assignments, the following protocol incorporates self-validating steps to monitor the Knoevenagel condensation products directly from the reaction mixture [3].
Step 1: System Tuning and Mass Calibration
-
Action: Infuse Perfluorotributylamine (PFTBA) and perform an autotune.
-
Causality: This ensures the quadrupole mass axis is calibrated and that the relative abundance ratios of m/z 69, 219, and 502 are within standard limits, guaranteeing that the 70 eV fragmentation energy is uniform and reproducible.
Step 2: Sample Preparation
-
Action: Dilute the crude reaction mixture to a final concentration of 10 µg/mL in MS-grade ethyl acetate. Inject a pure solvent blank prior to the sample.
-
Causality: Analyzing a blank validates the absence of column carryover. Diluting to 10 µg/mL prevents detector saturation and mitigates space-charge effects in the ion source, which can artificially skew isotopic ratios.
Step 3: Chromatographic Separation
-
Action: Inject 1 µL (split ratio 1:50) onto a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.
-
Causality: The non-polar stationary phase separates the unreacted active methylene compounds from the Knoevenagel products strictly based on boiling point, preventing peak tailing of the polar cyano groups.
Step 4: Ionization and Acquisition
-
Action: Set the transfer line to 250°C and the EI source to 230°C. Acquire data in full scan mode from m/z 50 to 300.
-
Causality: Maintaining the source at 230°C prevents the semi-volatile cyanoacrylates from condensing on the repeller, which would otherwise cause signal degradation and require premature source cleaning.
Visualizations
Experimental Workflow
Caption: GC-EI-MS Experimental Workflow for Cyanoacrylate Analysis.
Fragmentation Pathway
Caption: Primary EI-MS Fragmentation Pathways of Ethyl 2-cyano-3-cyclopentylacrylate.
References
-
National Institutes of Health (NIH) / PMC. Free N‐heterocyclic carbenes from Brønsted acidic ionic liquids: Direct detection by electrospray ionization mass spectrometry. Retrieved from[Link]
-
I.R.I.S. (Sapienza University of Rome). Mass spectrometry monitoring of organic reactions: a gas-phase study to highlight the reaction mechanism of the Knoevenagel condensation. Retrieved from[Link]
Personal protective equipment for handling 2-Propenoicacid,2-cyano-3-cyclopentyl-,ethylester(9CI)
Handling 2-Propenoic acid, 2-cyano-3-cyclopentyl-, ethyl ester (9CI) —a highly reactive α,β -unsaturated carbonyl compound—requires an advanced understanding of its dual-threat chemical profile. As a cyclopentyl-substituted cyanoacrylate derivative, this compound is not merely a passive reagent; it is an aggressive electrophile that actively seeks out nucleophiles in its environment, including the biological tissues of the researcher handling it.
To ensure absolute safety and operational integrity, this guide transcends basic safety data sheets by explaining the mechanistic causality behind each required protective measure.
Mechanistic Toxicology & Reactivity Profile
To effectively protect yourself, you must first understand why this chemical is dangerous. Its hazard profile is driven by two distinct chemical pathways:
-
Electrophilic Cytotoxicity (Hetero-Michael Addition): The core of this molecule features an α,β -unsaturated ester conjugated with a cyano group. This intense electron-withdrawing environment renders the β -carbon highly electron-deficient. As a "soft" electrophile, it readily undergoes hetero-Michael addition with soft biological nucleophiles, most notably the thiol groups of intracellular glutathione (GSH) and critical cysteine residues on regulatory proteins[1][2]. This covalent modification depletes cellular antioxidants, leading to severe oxidative stress and systemic cytotoxicity[3].
-
Exothermic Anionic Polymerization: Similar to standard cyanoacrylate adhesives, this ethyl ester derivative is highly reactive to weak bases. Ambient moisture, or the trace water present on human skin and ocular mucosa, is sufficient to catalyze rapid anionic polymerization[4][5]. This bulk polymerization is highly exothermic; curing on the skin not only bonds tissues instantly but can generate enough heat to cause secondary thermal burns[6].
Fig 1: Mechanistic toxicity pathways: Polymerization and Hetero-Michael addition.
Quantitative Hazard Thresholds & PPE Specifications
Standard laboratory attire is insufficient for handling this intermediate. The table below outlines the mandatory safety parameters and the scientific rationale dictating their use.
| Parameter / PPE | Specification | Mechanistic Rationale |
| Fume Hood Velocity | 80 – 120 fpm | Ensures complete capture of lachrymatory vapors, preventing ocular and respiratory mucosal polymerization[6]. |
| Hand Protection | Double-glove: Nitrile (inner) + Butyl Rubber (outer) | Prevents dermal absorption and subsequent systemic hetero-Michael addition. CRITICAL: Never use cotton/wool gloves; high surface area hydroxyl groups trigger explosive exothermic curing[7]. |
| Eye Protection | Snug-fitting chemical splash goggles + Face shield | Standard safety glasses allow vapor intrusion. Vapors will instantly polymerize on the moist corneal surface[5]. |
| Storage Temp | 2°C – 8°C (Under Inert Gas) | Minimizes kinetic energy, preventing spontaneous auto-polymerization initiated by trace ambient moisture[4]. |
Self-Validating Operational Protocol
Every step in handling this reactive intermediate must incorporate a self-validation mechanism to ensure the safety envelope remains intact. Do not proceed to the next step if a validation check fails.
Step 1: Environmental & Containment Validation
-
Action: Conduct all work inside a certified chemical fume hood purged of unnecessary equipment.
-
Causality: Vapors are potent lachrymators and respiratory irritants that can polymerize on the moist lining of the lungs[6].
-
Validation: Before opening the reagent, perform a "tissue flutter test" at the sash opening. Tape a small strip of Kimwipe to the bottom of the sash; a steady inward pull confirms negative pressure. If the tissue drops or flutters outward, abort the operation immediately.
Step 2: PPE Assembly & Integrity Verification
-
Action: Don a flame-resistant lab coat, chemical splash goggles, a face shield, and double gloves.
-
Causality: Cyanoacrylates react violently with porous materials. A breach in glove integrity allows the chemical to wick against the skin, trapping the exothermic heat of polymerization[7].
-
Validation: Perform a pneumatic inflation test on the outer butyl gloves before donning. Trap air inside the glove and tightly roll the cuff; any deflation indicates micro-punctures. Replace immediately if pressure drops.
Step 3: Reagent Transfer & Reaction Execution
-
Action: Transfer the chemical using an Argon-flushed, gas-tight glass syringe or Schlenk line techniques.
-
Causality: Introducing atmospheric moisture into the stock bottle will initiate bulk polymerization, ruining the reagent and potentially over-pressurizing the container[5].
-
Validation: During aspiration, the syringe plunger must glide smoothly. If you feel sudden resistance or "stickiness," micro-polymerization has occurred within the barrel. Quarantine the syringe immediately in a designated waste beaker.
Step 4: Quenching & Decontamination
-
Action: Neutralize residual reagent in reaction vessels using a controlled nucleophile (e.g., a dilute solution of a mild amine or thiol in a buffered solvent) before disposal.
-
Causality: Unquenched Michael acceptors remain active environmental toxins and can spontaneously polymerize in waste carboys, leading to catastrophic pressure ruptures[8].
-
Validation: A lack of exothermic activity or viscosity increase upon further addition of the quenching agent confirms the complete consumption of the electrophile.
Fig 2: Step-by-step operational workflow for handling reactive Michael acceptors.
Emergency Response & Spill Management
If containment fails, standard chemical spill responses can exacerbate the danger. Follow these specific protocols:
-
Dermal Adhesion: Do NOT apply physical force to peel bonded skin apart; the polymerized cyanoacrylate matrix is stronger than the dermal-epidermal junction and will tear the skin. Soak the affected area in warm, soapy water to slowly hydrolyze the bond, then gently roll a blunt object (like a spatula handle) between the skin surfaces[7].
-
Ocular Exposure: The chemical will instantly bond eyelashes and the corneal surface[5]. Flush immediately with copious amounts of water for 15 minutes. Do not force the eye open. The eye will naturally tear, and the adhesive will degrade over 1-3 days. Seek immediate ophthalmological care[8].
-
Spill Cleanup: Do NOT wipe with paper towels or cloth rags (risk of fire/burns). Flood the spill with a neutralizing absorbent (e.g., sand or diatomaceous earth treated with a mild base) to force a controlled, slow polymerization[6][8]. Once hardened, scrape up mechanically and dispose of as solid hazardous waste.
References
-
[9] Fisher Scientific. "SAFETY DATA SHEET: Ethyl cyanoacetate." 9
-
[4] ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - ETHYL 2-CYANOACRYLATE." 4
-
[6] Carl Roth. "BEST Cyanoacrylate Ethyl - Safety Data Sheet." 6
-
[7] Trusco-Sterra. "SAFETY DATA SHEET: Ethyl 2-cyanoacrylate." 7
-
[1] ACS Publications. "Chemoavailability of Organic Electrophiles: Impact of Hydrophobicity and Reactivity on Their Aquatic Excess Toxicity." Chemical Research in Toxicology. 1
-
[2] NIH PubMed Central. "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions." 2
-
[3] Frontiers in Oncology. "The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer." 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Emerging Therapeutic Potential of Nitro Fatty Acids and Other Michael Acceptor-Containing Drugs for the Treatment of Inflammation and Cancer [frontiersin.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. laboshop.com [laboshop.com]
- 6. carlroth.com [carlroth.com]
- 7. image.trusco-sterra2.com [image.trusco-sterra2.com]
- 8. itwcp.de [itwcp.de]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
